5,8-Difluoro-2H-chromene

Overview

Description

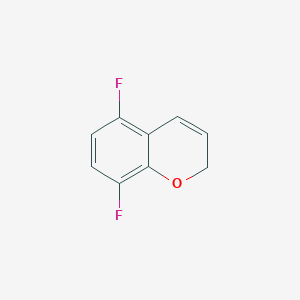

5,8-Difluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen heterocycle This compound is notable for its unique structural properties, which include two fluorine atoms at the 5 and 8 positions of the chromene ring

Preparation Methods

The synthesis of 5,8-Difluoro-2H-chromene can be achieved through various synthetic routes. One notable method involves the use of silicone oil as the reaction solvent, which simplifies the workup process and reduces waste . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the chromene ring with the desired fluorine substitutions.

Chemical Reactions Analysis

5,8-Difluoro-2H-chromene undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atoms or other substituents on the chromene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized chromenes.

Scientific Research Applications

5,8-Difluoro-2H-chromene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound’s unique properties make it useful in materials science and organic synthesis.

Mechanism of Action

The mechanism by which 5,8-Difluoro-2H-chromene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists at the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory responses . The binding of these derivatives to the receptor can inhibit its activity, thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

5,8-Difluoro-2H-chromene can be compared to other fluorinated chromenes and related oxygen heterocycles:

2H-Chromene: The parent compound, which lacks the fluorine substitutions, has different chemical and biological properties.

5,8-Dichloro-2H-chromene: A similar compound with chlorine atoms instead of fluorine, which can exhibit different reactivity and biological activity.

2H-Chromene derivatives:

These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential for specific biological interactions.

Biological Activity

5,8-Difluoro-2H-chromene is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions of the chromene ring. Its molecular formula is with a molecular weight of 270.23 g/mol. The presence of fluorine enhances lipophilicity, which can improve membrane permeability and bioavailability in biological systems.

Biological Activities

The biological activities of this compound can be categorized into various therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of 2H-chromenes, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For instance, one study reported an IC50 value of approximately 0.095 μM for a related compound against MCF-7 cells, suggesting potent antiproliferative activity .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Several studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For example, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values indicating moderate to good activity against various fungal strains .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through its interaction with the P2Y6 receptor, a G protein-coupled receptor involved in inflammatory responses. Certain derivatives have been identified as antagonists with moderate affinity for this receptor, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity. Modifications at various positions on the chromene ring can significantly affect the compound's potency and selectivity for different biological targets.

| Position | Substituent | Biological Activity | IC50/Activity Level |

|---|---|---|---|

| 5 | F | Anticancer | ~0.095 μM |

| 6 | Cl | Antimicrobial | MIC values vary |

| 8 | F | Anti-inflammatory | Moderate affinity |

Case Studies

- Anticancer Studies : A series of experiments evaluated the cytotoxic effects of various 2H-chromene derivatives on MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

- Antimicrobial Evaluation : A comprehensive screening of synthesized chromene derivatives revealed several compounds with MIC values comparable to established antifungal treatments like Miconazole .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that certain derivatives could effectively inhibit UDP-induced calcium mobilization in P2Y6 receptor-expressing cells, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name |

5,8-difluoro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVFHSARMKZJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626053 | |

| Record name | 5,8-Difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-37-4 | |

| Record name | 5,8-Difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.